1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
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Overview
Description
. This compound is known for its complex structure, which includes a cyclohexyl group, a thiophene ring, and a tetrahydroisoquinoline moiety, making it a subject of interest for researchers exploring novel therapeutic agents.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps :
Formation of Thiophene-2-Carboxylate Derivatives: The reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature produces benzo[b]thiophene-2-carboxylate derivatives.
Hydrolysis: The benzo[b]thiophene-2-carboxylate derivatives are then hydrolyzed using potassium hydroxide (KOH) to obtain the corresponding carboxylic acids.
Cyclization and Urea Formation:
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Biology: It has shown potential in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.
Medicine: Research has indicated that this compound may have anticancer properties, making it a candidate for further investigation as a therapeutic agent.
Mechanism of Action
The mechanism by which 1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea exerts its effects is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways . For instance, molecular docking studies have suggested that similar compounds can bind to the active sites of enzymes and receptors, potentially inhibiting their activity. This binding can lead to various biological effects, such as apoptosis (programmed cell death) in cancer cells.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea can be compared with other similar compounds, such as benzo[b]thiophene-diaryl urea derivatives . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a cyclohexyl group, a thiophene ring, and a tetrahydroisoquinoline moiety, which may confer distinct biological activities and chemical properties.
Similar Compounds
- Benzo[b]thiophene-diaryl urea derivatives
- Other thiophene-based urea compounds
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c25-20(19-7-4-12-27-19)24-11-10-15-8-9-18(13-16(15)14-24)23-21(26)22-17-5-2-1-3-6-17/h4,7-9,12-13,17H,1-3,5-6,10-11,14H2,(H2,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEJDYTWHFIZDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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